

# Bromodichloroacetonitrile in Drinking Water: A Technical Guide

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## Compound of Interest

Compound Name: Bromodichloroacetonitrile

Cat. No.: B141491

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Bromodichloroacetonitrile** (BDCAN) is a nitrogenous disinfection byproduct (DBP) formed during the chemical disinfection of drinking water. Its presence is a growing concern due to its potential health risks, which are considered greater than those of regulated trihalomethanes. This document provides a comprehensive technical overview of BDCAN, focusing on its formation, occurrence, toxicology, and the analytical methods for its detection in potable water. It is intended to serve as a resource for the scientific community engaged in water quality research, toxicology, and public health.

## Formation and Occurrence

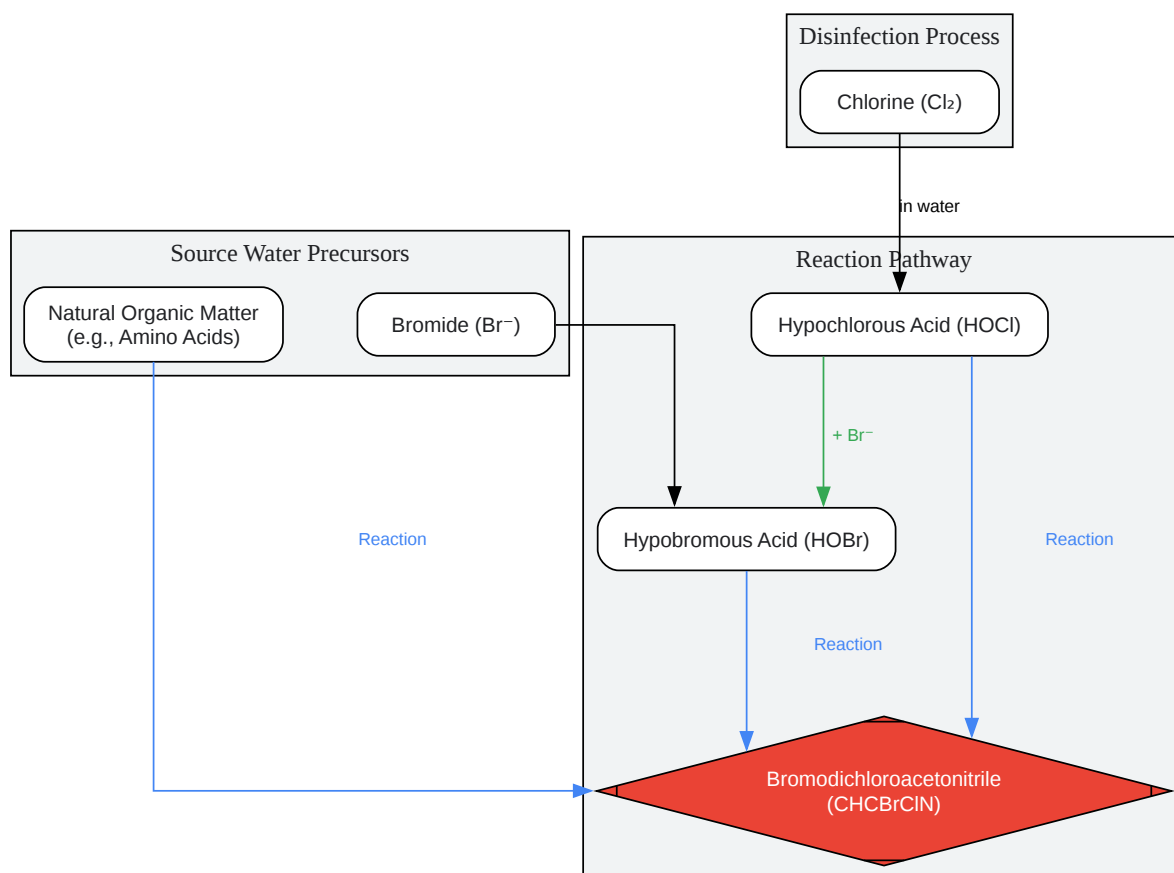
**Bromodichloroacetonitrile** is not a naturally occurring compound. It is formed when disinfectants, primarily chlorine or chloramines, react with natural organic matter (NOM) in the presence of bromide ions in the source water.<sup>[1]</sup>

Key Precursors and Factors:

- Disinfectant: Chlorine and chloramines are the primary reactants.
- Natural Organic Matter (NOM): Nitrogen-containing organic compounds, such as amino acids (e.g., tryptophan, tyrosine) and humic substances, act as the organic precursors.<sup>[1]</sup>

- Bromide Ions ( $\text{Br}^-$ ): The presence of bromide is essential for the formation of brominated DBPs. Hypochlorous acid ( $\text{HOCl}$ ) from chlorination oxidizes bromide to hypobromous acid ( $\text{HOBr}$ ), which is a more potent halogenating agent.
- Water Quality Parameters: The formation of BDCAN is influenced by several factors, including:
  - pH: Formation generally decreases at higher pH values ( $\text{pH} > 8$ ) due to the hydrolysis of haloacetonitriles.<sup>[1]</sup>
  - Temperature: Higher temperatures can influence reaction rates.
  - Contact Time: The duration of contact between the disinfectant and precursors affects the concentration of BDCAN.

The following diagram illustrates the general formation pathway of brominated haloacetonitriles like BDCAN.



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**Caption:** Formation pathway of **Bromodichloroacetonitrile**.

## Occurrence Data

**Bromodichloroacetonitrile** has been detected in treated drinking water across various studies. Its concentration can vary significantly based on source water quality and treatment

practices. The following table summarizes reported occurrence levels from several studies.

Study Location / Type	Analyte	Concentration Range (µg/L)	Median Concentration (µg/L)	Reference
29 US Community Water Systems	Bromochloroacet onitrile	0.2 – 10.0	-	<a href="#">[1]</a>
35 US Utilities Survey	Bromochloroacet onitrile	-	0.50 – 0.70	<a href="#">[1]</a>
10 Cities, Ontario, Canada	Bromochloroacet onitrile	Not Detected (<0.1) – 1.8	-	<a href="#">[1]</a>
Rhine Water, The Netherlands	Bromochloroacet onitrile	<0.1 – 3.0	-	<a href="#">[1]</a>
US Groundwater Systems (Mean)	Bromochloroacet onitrile	-	0.73	<a href="#">[2]</a>
US Surface Water Systems (Mean)	Bromochloroacet onitrile	-	1.14	<a href="#">[2]</a>

## Toxicological Profile

Haloacetonitriles (HANs) are of toxicological concern because they are reactive molecules that can induce cellular damage. The International Agency for Research on Cancer (IARC) has classified bromochloroacetonitrile in Group 3, "not classifiable as to its carcinogenicity to humans".[\[3\]](#)

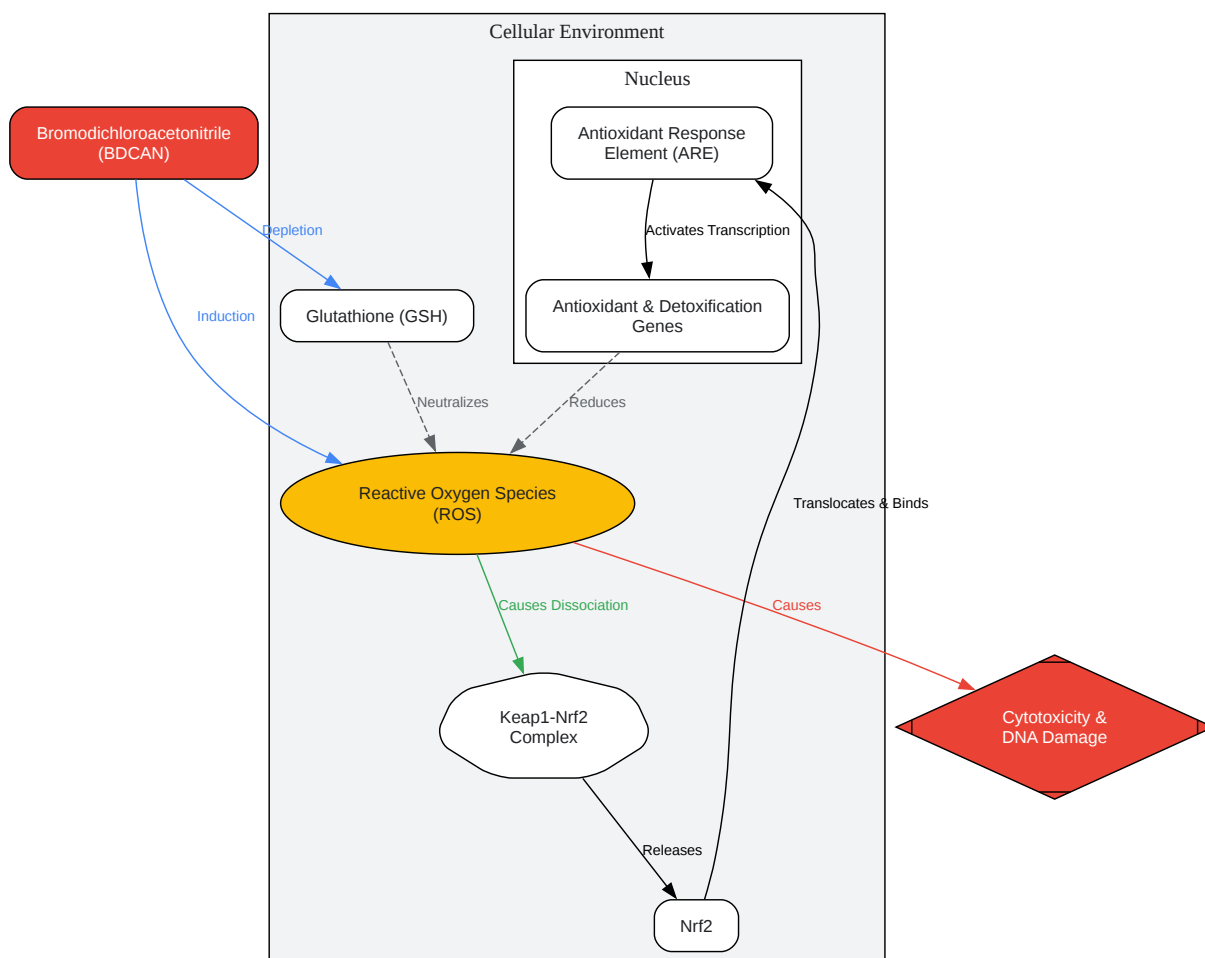
## Mechanism of Toxicity: Oxidative Stress and Nrf2 Pathway

The primary mechanism of HAN-induced toxicity involves the induction of oxidative stress.[\[4\]](#) HANs can deplete intracellular glutathione (GSH), a critical antioxidant, leading to an

accumulation of reactive oxygen species (ROS).[5] This redox imbalance triggers a cellular defense mechanism known as the Nrf2-ARE pathway.[4][6]

- Normal Conditions: The transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.
- Oxidative Stress: ROS accumulation causes Keap1 to release Nrf2.
- Antioxidant Response: Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[7]

Persistent exposure to HANs can overwhelm this protective response, leading to cytotoxicity and DNA damage.[4]



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**Caption:** Toxicological pathway of **Bromodichloroacetonitrile**.

## Metabolism and Excretion

Upon ingestion, haloacetonitriles are metabolized, in part, to cyanide.[3] This process is believed to be mediated by cytochrome P450 enzymes. The released cyanide is then detoxified by the enzyme rhodanese, which converts it to the less toxic thiocyanate, subsequently excreted in the urine.[3]

## Acute Toxicity Data

While specific oral LD<sub>50</sub> data for **bromodichloroacetonitrile** is not readily available, data for structurally similar haloacetonitriles provide context for its potential acute toxicity.

Compound	Test Animal	Sex	Oral LD <sub>50</sub> (mg/kg)	Reference
Dichloroacetonitrile	Mouse	Male	270	[8]
Dichloroacetonitrile	Mouse	Female	279	[8]
Dichloroacetonitrile	Rat	Male	339	[8]
Dichloroacetonitrile	Rat	Female	330	[8]
Dibromoacetonitrile	Mouse	Male	289	[8]
Dibromoacetonitrile	Mouse	Female	303	[8]
Dibromoacetonitrile	Rat	Male	245	[8]
Dibromoacetonitrile	Rat	Female	361	[8]

## Experimental Protocols

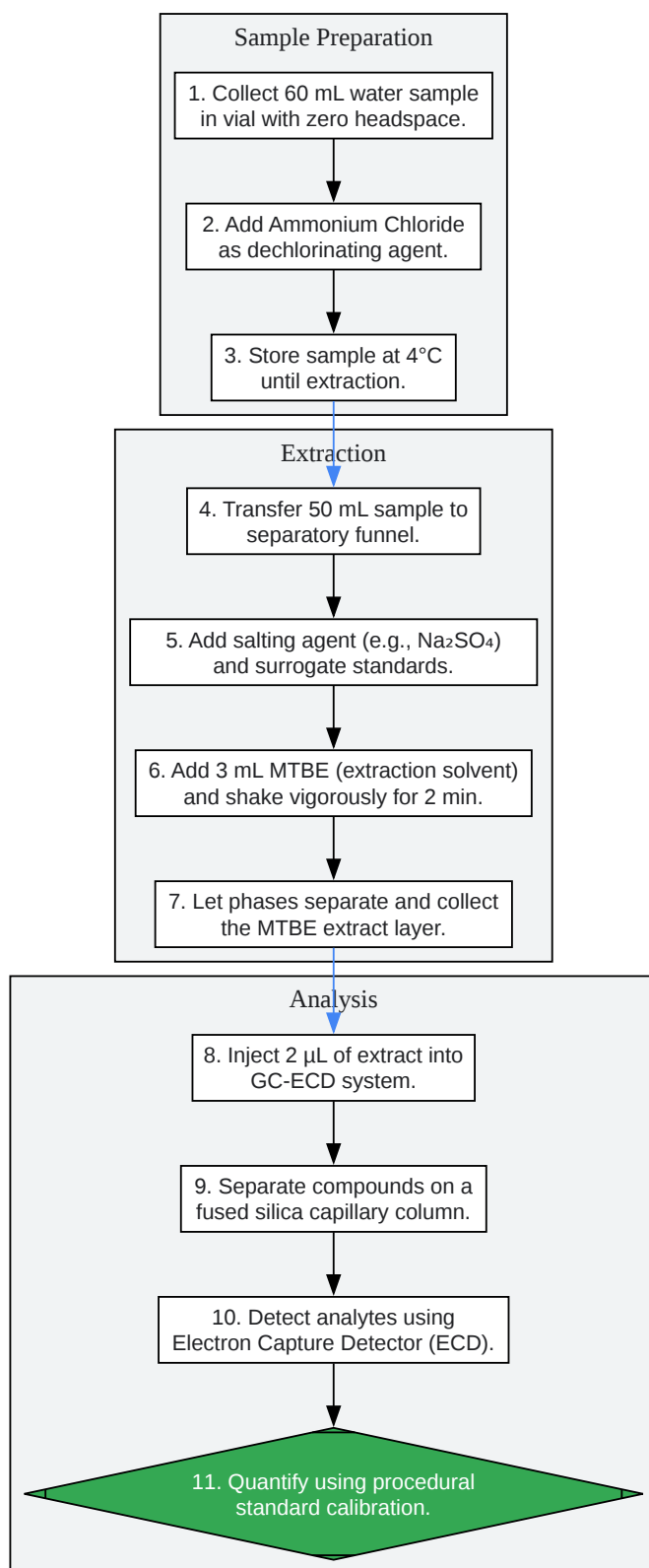
## Analysis of Bromodichloroacetonitrile via EPA Method 551.1

The standard method for the quantitative analysis of **bromodichloroacetonitrile** and other haloacetonitriles in drinking water is U.S. EPA Method 551.1.<sup>[9]</sup> The method involves liquid-liquid extraction followed by gas chromatography with electron-capture detection.

### Method Summary:

- Analyte: Bromochloroacetonitrile (and other DBPs)
- Matrix: Finished drinking water, raw source water
- Method: Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection (GC-ECD)
- Detection Limit: ~0.002 µg/L<sup>[3]</sup>





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**Caption:** Experimental workflow for EPA Method 551.1.

## Detailed Methodology:

- Sample Collection and Preservation:
  - Collect samples in 60-mL glass vials sealed with PTFE-lined silicone septa. Ensure no headspace (air bubbles) is present.
  - For the analysis of haloacetonitriles, the sample must be dechlorinated at the time of collection by adding ammonium chloride.[\[10\]](#)
  - Store samples at 4°C and protect from light. Samples should be extracted within 14 days of collection.
- Apparatus and Materials:
  - Glassware: 60-mL sample vials, 60-mL separatory funnels, 2-mL autosampler vials. All glassware must be meticulously cleaned to avoid contamination.
  - Reagents: Methyl-tert-butyl ether (MTBE, high purity), Sodium Sulfate (anhydrous), Ammonium Chloride.
  - Instrumentation: Gas chromatograph equipped with a linearized electron capture detector (ECD) and a fused silica capillary column (e.g., DB-1 or equivalent).
- Extraction Procedure:
  - Allow the sample to reach room temperature.
  - Transfer a 50-mL aliquot of the sample to a 60-mL separatory funnel.
  - Add a salting agent (e.g., sodium sulfate) to enhance extraction efficiency.
  - Add 3 mL of MTBE to the funnel.
  - Seal and shake the funnel vigorously for 1-2 minutes, ensuring proper venting.
  - Allow the layers to separate. The MTBE (top layer) contains the extracted analytes.

- Carefully transfer the MTBE extract to a vial for analysis.
- Gas Chromatography Analysis:
  - Inject approximately 2  $\mu\text{L}$  of the MTBE extract into the GC-ECD system.
  - The analytes are separated based on their boiling points and interaction with the capillary column.
  - The ECD provides high sensitivity for halogenated compounds like **bromodichloroacetonitrile**.
- Quantification and Quality Control:
  - Quantification is performed using a calibration curve generated from standards of known concentrations that are processed through the same extraction procedure as the samples.
  - Quality control measures include the analysis of laboratory reagent blanks, fortified blanks, and surrogate standards to ensure the accuracy and reliability of the data.

## Conclusion

**Bromodichloroacetonitrile** is a toxicologically relevant disinfection byproduct that warrants continued monitoring and research. Its formation is intrinsically linked to the necessary process of water disinfection and the quality of the source water, particularly the presence of organic nitrogen and bromide. Understanding its toxicological pathways, centered on oxidative stress, is crucial for assessing health risks. Standardized analytical methods, such as EPA Method 551.1, provide a robust framework for the accurate quantification of BDCAN in drinking water, enabling effective monitoring and regulatory oversight to protect public health.

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